In Silico Binding Affinity to KIFC1 Protein
In a virtual screening study of 36,900 natural compounds against the KIFC1 protein, Fosfocytocin demonstrated superior binding affinity compared to the endogenous reference ligand ADP. Its docking score was -7.857, which is 1.077 units better (more negative) than ADP's score of -6.780 [1]. Additionally, its Glide energy of -57.934 kcal/mol indicates a more favorable binding energy compared to ADP's -51.143 kcal/mol [1]. Among the top five compounds identified, Fosfocytocin exhibited the second-highest docking score, closely trailing TMC-52A (-7.862) and outperforming Molybdopterin Compound Z (-7.384) and Muscimol (-7.25) [1].
| Evidence Dimension | Molecular Docking Score (Glide) and Glide Energy |
|---|---|
| Target Compound Data | Docking Score: -7.857; Glide Energy: -57.934 kcal/mol |
| Comparator Or Baseline | Reference Ligand (ADP): Docking Score: -6.780; Glide Energy: -51.143 kcal/mol; Other Top Compounds: TMC-52A (Docking Score: -7.862, Glide Energy: -60.913 kcal/mol), Molybdopterin Compound Z (Docking Score: -7.384), Muscimol (Docking Score: -7.25) |
| Quantified Difference | ΔDocking Score (vs. ADP): -1.077; ΔGlide Energy (vs. ADP): -6.791 kcal/mol |
| Conditions | *In silico* molecular docking using the Glide module of the Schrödinger suite; KIFC1 protein (PDB: 2REP); Virtual screening of 36,900 natural compounds. |
Why This Matters
This quantitative data positions Fosfocytocin as a promising lead compound for KIFC1-targeted drug discovery, a specificity not found in standard nucleotide analogs.
- [1] Tiwari PK, Kumar M, Mishra R, Zhang X, Kumar S. In silico identification of novel natural compounds as potential KIFC1 inhibitors for the therapeutic intervention of triple-negative breast cancer. Front Bioinform. 2025;5:1689172. doi:10.3389/fbinf.2025.1689172 View Source
